molecular formula C15H16N2O B12580876 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 601462-25-3

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B12580876
CAS No.: 601462-25-3
M. Wt: 240.30 g/mol
InChI Key: JQYAVOCXMLHHQA-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a heterocyclic compound that features both pyridine and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and solvent flow rate .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydro derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its combination of pyridine and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

601462-25-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C15H16N2O/c1-10-2-5-14(17-9-10)15-13-4-3-12(18)8-11(13)6-7-16-15/h2-5,8-9,15-16,18H,6-7H2,1H3

InChI Key

JQYAVOCXMLHHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O

Origin of Product

United States

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